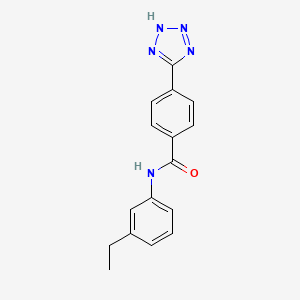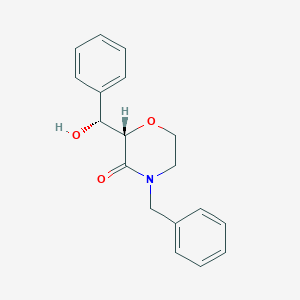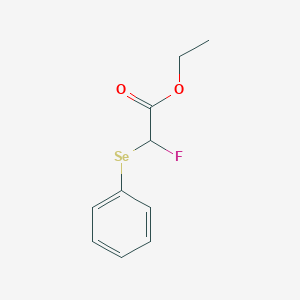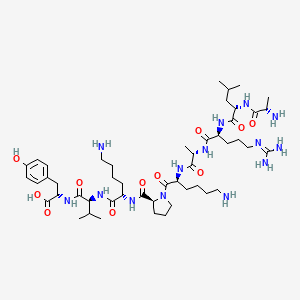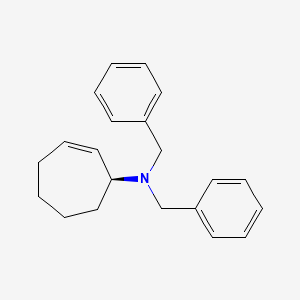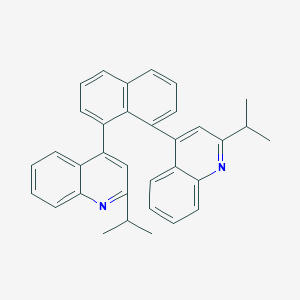
1,8-Bis(2-isopropyl-4-quinolyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Bis(2-isopropyl-4-quinolyl)naphthalene is a complex organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of two quinoline groups attached to a naphthalene core. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and material science.
Preparation Methods
The synthesis of 1,8-Bis(2-isopropyl-4-quinolyl)naphthalene typically involves a multi-step process. One common method is the bis-Suzuki coupling reaction, which starts with 1,8-dibromonaphthalene as the precursor. This reaction involves the use of palladium catalysts and N-heterocyclic benzhydrylamine ligands to facilitate the coupling of the quinoline groups to the naphthalene core . The reaction conditions often include the use of solvents like toluene or tetrahydrofuran (THF) and require an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
1,8-Bis(2-isopropyl-4-quinolyl)naphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The compound can also participate in electrophilic substitution reactions, where the quinoline groups act as nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the quinoline or naphthalene rings .
Scientific Research Applications
1,8-Bis(2-isopropyl-4-quinolyl)naphthalene has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In material science, its unique photophysical properties make it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices . In biology and medicine, derivatives of this compound have shown potential as antimicrobial and anticancer agents due to their ability to interact with biological macromolecules .
Mechanism of Action
The mechanism of action of 1,8-Bis(2-isopropyl-4-quinolyl)naphthalene involves its interaction with various molecular targets. The quinoline groups in the compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can generate reactive oxygen species (ROS) through redox reactions, which can further damage cellular components . These mechanisms make it a potent agent in the treatment of certain diseases.
Comparison with Similar Compounds
1,8-Bis(2-isopropyl-4-quinolyl)naphthalene can be compared to other naphthalene derivatives such as 1,8-Bis(dimethylamino)naphthalene and 1,8-naphthalimide derivatives. While these compounds share a similar naphthalene core, their functional groups and resulting properties differ significantly. For example, 1,8-Bis(dimethylamino)naphthalene is known for its high basicity and is used as a non-nucleophilic base in organic synthesis . On the other hand, 1,8-naphthalimide derivatives are widely used in the development of fluorescent materials for OLEDs . The unique combination of quinoline groups in this compound provides distinct photophysical and biological properties that set it apart from these similar compounds.
Properties
CAS No. |
796087-99-5 |
|---|---|
Molecular Formula |
C34H30N2 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
2-propan-2-yl-4-[8-(2-propan-2-ylquinolin-4-yl)naphthalen-1-yl]quinoline |
InChI |
InChI=1S/C34H30N2/c1-21(2)32-19-28(24-13-5-7-17-30(24)35-32)26-15-9-11-23-12-10-16-27(34(23)26)29-20-33(22(3)4)36-31-18-8-6-14-25(29)31/h5-22H,1-4H3 |
InChI Key |
GHWRVCGJYFVNSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C(=C1)C3=CC=CC4=C3C(=CC=C4)C5=CC(=NC6=CC=CC=C65)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-{2-Ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenoxy}undecanoic acid](/img/structure/B12541696.png)
![4-{[Methyl(octadecyl)amino]methyl}benzaldehyde](/img/structure/B12541701.png)
![Bicyclo[4.2.0]octa-1,3,5-triene, 7-(4-methylphenyl)-](/img/structure/B12541705.png)
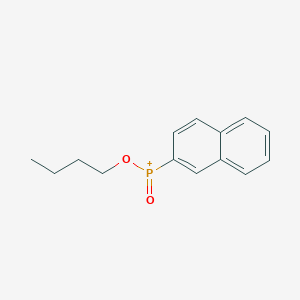

![3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one](/img/structure/B12541716.png)
